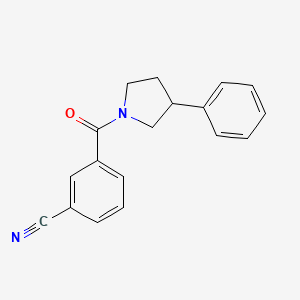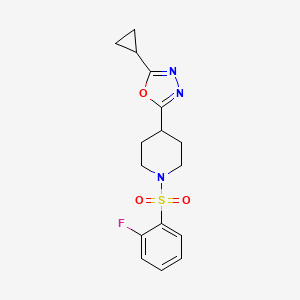
3-(3-phenylpyrrolidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-phenylpyrrolidine-1-carbonyl)benzonitrile is a compound that features a pyrrolidine ring substituted with a phenyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal–Knorr reaction, where a 3-aminobenzonitrile is condensed with a diketone to form the pyrrolidine ring . The phenyl group can be introduced via a Friedel-Crafts acylation reaction, and the final product is obtained through a series of purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenylpyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines.
Scientific Research Applications
3-(3-phenylpyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: The compound can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-phenylpyrrolidine-1-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities and may exhibit comparable biological activities.
Benzonitrile derivatives: Compounds such as 4-(pyrrolidin-1-yl)benzonitrile have similar functional groups and can be used in related applications.
Uniqueness
3-(3-phenylpyrrolidine-1-carbonyl)benzonitrile is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(3-phenylpyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-14-5-4-8-16(11-14)18(21)20-10-9-17(13-20)15-6-2-1-3-7-15/h1-8,11,17H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHKRLDINQDTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-dimethylfuran-3-carbonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581951.png)

![1-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6581985.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B6581992.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6582001.png)
![N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6582014.png)
![2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582031.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B6582044.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6582048.png)
![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)
![2,1,3-Benzothiadiazole-5-carboxamide, N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]-](/img/structure/B6582073.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B6582081.png)
